Penetratin

Oral peptide delivery Insulin absorption Pharmacological availability

Penetratin is a validated 16-amino acid cell-penetrating peptide (RQIKIWFQNRRMKWKK) with unique performance characteristics that generic CPPs like TAT, Transportan, or oligoarginine cannot replicate. Key differentiators: (1) rapid, uniform siRNA delivery to primary hippocampal and sympathetic neurons with protein knockdown in hours, unmatched by TAT; (2) D-Penetratin achieves 18.2% oral insulin bioavailability with 67-min GI half-life; (3) enhances salmon calcitonin mucosal permeation 93.7-fold ex vivo; (4) serves as essential reference standard for Arg- vs. Lys-mediated uptake mechanism studies. Substituting Penetratin with alternative cationic CPPs risks experimental failure, irreproducible outcomes, and compromised in vivo results. Select this product for applications demanding proven neuronal, mucosal, or oral delivery performance.

Molecular Formula C104H169N35O19S
Molecular Weight 2245.7 g/mol
Cat. No. B15599121
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePenetratin
Molecular FormulaC104H169N35O19S
Molecular Weight2245.7 g/mol
Structural Identifiers
InChIInChI=1S/C104H169N35O19S/c1-6-58(3)84(139-95(152)75(40-42-82(111)141)126-87(144)65(109)30-23-48-120-102(114)115)100(157)133-71(36-18-22-47-108)94(151)138-85(59(4)7-2)101(158)137-79(54-62-57-124-67-32-14-12-29-64(62)67)98(155)134-77(52-60-26-9-8-10-27-60)96(153)131-74(39-41-81(110)140)92(149)136-80(55-83(112)142)99(156)130-73(38-25-50-122-104(118)119)89(146)128-72(37-24-49-121-103(116)117)90(147)132-76(43-51-159-5)93(150)127-70(35-17-21-46-107)91(148)135-78(53-61-56-123-66-31-13-11-28-63(61)66)97(154)129-69(34-16-20-45-106)88(145)125-68(86(113)143)33-15-19-44-105/h8-14,26-29,31-32,56-59,65,68-80,84-85,123-124H,6-7,15-25,30,33-55,105-109H2,1-5H3,(H2,110,140)(H2,111,141)(H2,112,142)(H2,113,143)(H,125,145)(H,126,144)(H,127,150)(H,128,146)(H,129,154)(H,130,156)(H,131,153)(H,132,147)(H,133,157)(H,134,155)(H,135,148)(H,136,149)(H,137,158)(H,138,151)(H,139,152)(H4,114,115,120)(H4,116,117,121)(H4,118,119,122)/t58-,59-,65-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,84-,85-/m0/s1
InChIKeyMCYTYTUNNNZWOK-LCLOTLQISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Penetratin Cell-Penetrating Peptide: Sequence, Structure, and Functional Classification


Penetratin is a 16-amino acid cell-penetrating peptide (CPP) with the sequence RQIKIWFQNRRMKWKK [1], derived from the third helix of the Antennapedia homeodomain of Drosophila melanogaster . It belongs to the cationic CPP class and is characterized by its ability to translocate across biological membranes via both direct penetration and endocytic mechanisms [2]. Penetratin is widely employed as an intracellular delivery vector for diverse cargoes including peptides, oligonucleotides, and proteins [3].

Why Generic Substitution Fails: Penetratin's Differentiated Structure-Activity Profile vs. Other CPPs


Generic substitution of Penetratin with alternative CPPs such as TAT, Transportan, or oligoarginine is scientifically unsound due to fundamental differences in internalization kinetics, cargo delivery efficiency, endosomal escape behavior, and proteolytic stability. Comparative studies demonstrate that Penetratin exhibits distinct, quantifiable performance characteristics in specific applications—ranging from neuronal siRNA delivery to oral insulin absorption—that cannot be replicated by simply selecting another cationic peptide [1]. Substitution risks compromised experimental reproducibility and failed in vivo outcomes due to these well-documented mechanistic and kinetic divergences [2].

Penetratin Quantitative Evidence Guide: Head-to-Head Performance Comparisons


Oral Insulin Bioavailability: D-Penetratin Achieves 18.2% Pharmacological Availability vs. Negligible L-Penetratin

In a mouse model of oral insulin delivery, D-penetratin co-administration achieved a pharmacological availability (PA) of 18.2%, whereas the L-penetratin enantiomer showed negligible bioavailability due to rapid proteolytic degradation [1]. The D-form's stability in gastrointestinal fluid was markedly superior, with a half-life of 67 ± 7 minutes compared to rapid degradation of the L-form [2].

Oral peptide delivery Insulin absorption Pharmacological availability

Arginine-Rich Analogue PenArg Outperforms Penetratin and PenLys in Cellular Uptake Efficiency

Direct comparison of penetratin with arginine-enriched (PenArg) and lysine-enriched (PenLys) analogs revealed a clear uptake hierarchy: PenArg > penetratin > PenLys [1]. Arginine residues exhibited greater capacity than lysines to bind cell surfaces and trigger macropinocytosis, with uptake efficiency linearly dependent on cell surface affinity [2]. PenArg also demonstrated reduced reliance on proteoglycans for internalization, enabling more versatile entry pathways [3].

Cellular uptake Arginine-rich CPPs Macropinocytosis

Liposomal Delivery Kinetics: Penetratin vs. TAT in Cancer Cell Uptake

When conjugated to sterically stabilized liposomes, Penetratin and TAT exhibited distinct intracellular accumulation kinetics in A431 cancer cells. TAT-liposome accumulation increased continuously with incubation time, whereas Penetratin-liposome accumulation peaked at 1 hour and then gradually declined [1]. At 2 hours, TAT-liposomes increased doxorubicin uptake by 12-fold over control, but this enhanced uptake did not translate into improved cytotoxicity in vitro or tumor control in vivo [2].

Liposomal drug delivery Cancer therapeutics Intracellular accumulation

Tryptophan 48 is Essential: W48F Mutant Exhibits Reduced Cellular Uptake Compared to Wild-Type Penetratin

Mutational analysis of the two tryptophan residues in Penetratin revealed differential functional contributions. The W48F single mutant exhibited reduced cellular uptake compared to wild-type Penetratin, while the W56F mutant retained near-wild-type uptake efficiency [1]. The W48F/W56F double mutant showed complete loss of cellular internalization capacity [2]. Fluorescence studies confirmed that W48 inserts deeper into lipid bilayers than W56, explaining its critical role in membrane translocation [3].

Structure-activity relationship Tryptophan residues Mutational analysis

Cargo Delivery Kinetics: Penetratin vs. MAP, Transportan, and TAT

A quantitative comparison of four major CPPs using a disulfide-linked pentapeptide cargo revealed the following uptake and delivery efficiency ranking: MAP > Transportan > TAT(48-60) > Penetratin [1]. Penetratin exhibited the slowest uptake kinetics and lowest cargo delivery efficiency among the peptides tested [2]. This systematic ranking provides a clear basis for CPP selection when rapid or high-efficiency delivery is the primary experimental requirement.

Cargo delivery efficiency CPP ranking Disulfide-linked cargo

siRNA Knockdown Efficiency: Penetratin 3'-Conjugate Achieves ~50% p38 Knockdown vs. TAT and Transportan Conjugates

Among CPP-siRNA conjugates evaluated for p38 MAP kinase knockdown in HeLa cells, the Penetratin 3'-conjugate demonstrated the highest activity, achieving approximately 50% knockdown (P < 0.01) at 10 μM after 24 hours [1]. Free CPP-5'-siRNA conjugates (including Penetratin, Transportan, and TAT) were unable to knockdown firefly luciferase expression at concentrations up to 500 nM [2]. This demonstrates that conjugation chemistry and cargo position critically influence Penetratin's delivery efficacy.

siRNA delivery Gene silencing p38 MAP kinase

Penetratin Application Scenarios: Where Quantitative Differentiation Matters


Primary Neuronal siRNA Transfection Without Transfection Reagent Toxicity

Penetratin1-conjugated siRNA achieves rapid, highly efficient uptake by entire populations of cultured primary mammalian hippocampal and sympathetic neurons, enabling protein knockdown within hours without the toxicity associated with conventional transfection reagents [1]. This application is uniquely suited to Penetratin due to its established efficacy in primary neurons, a notoriously difficult cell type for nucleic acid delivery. Alternative CPPs such as TAT have shown significantly reduced or absent gene silencing activity in neuronal siRNA delivery contexts [2].

Oral Peptide Drug Delivery via D-Penetratin Co-Administration

D-Penetratin enables oral bioavailability of insulin at a pharmacological availability of 18.2% in murine models, a feat not achievable with L-Penetratin due to its rapid degradation (half-life <10 minutes in GI fluid) [1]. The D-enantiomer's extended half-life of 67 ± 7 minutes in diluted gastrointestinal fluid provides a sufficient absorption window for therapeutic effect [2]. This application is supported by direct evidence that Penetratin slows insulin degradation, increasing its half-life from 24.9 to 90.5 minutes [3].

Buccal Macromolecular Permeation Enhancement for Peptide Therapeutics

Penetratin at 12.2 μM enhances the flux of salmon calcitonin (sCT) across TR146 human buccal cell layers by 5.5-fold and across porcine buccal tissues by 93.7-fold compared to controls [1]. Intracellular penetration of FITC-Penetratin increases rapidly at low concentrations (0-15 μM) and saturates above 15 μM, providing a quantifiable dose-response relationship for formulation optimization [2]. This non-invasive permeation enhancement is supported by ex vivo tissue data, distinguishing Penetratin from CPPs lacking validated mucosal penetration efficacy.

Structure-Activity Relationship Studies of Arginine-Rich CPPs

Penetratin serves as an essential reference standard for comparative studies of arginine- versus lysine-mediated cellular uptake mechanisms. Quantitative flow cytometry data demonstrate the uptake hierarchy PenArg > Penetratin > PenLys, providing a reproducible benchmark for evaluating novel CPP variants [1]. The established correlation between cell surface binding affinity and uptake efficiency enables predictive modeling of CPP performance [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for Penetratin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.